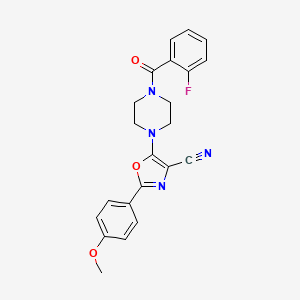

(2S)-3-fluoro-2-hydroxypropanoic acid

Overview

Description

(2S)-3-fluoro-2-hydroxypropanoic acid, also known as L-fluoroserine, is a non-proteinogenic amino acid that has recently gained attention in scientific research due to its unique properties. It is a fluorinated analog of serine, an amino acid that is essential for protein synthesis and other biological processes. L-fluoroserine has a fluorine atom attached to its side chain, which makes it an interesting compound for various applications.

Scientific Research Applications

Production of 3-Hydroxypropanoic Acid from Glycerol

3-HP is a valuable platform chemical with a high demand globally. It is produced from renewable resources and is a precursor in the industrial production of chemicals like acrylic acid and its derivatives. In its polymerized form, 3-HP can be used in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for the bio-production of 3-HP, including the introduction of heterologous pathways and optimization of fermentation conditions (Jers et al., 2019).

Eco-Sustainable Processes for 3-HP

3-HP serves as a potential building block for organic synthesis or high-performance polymers. Recent advances in eco-sustainable processes leading to 3-HP, particularly catalytic chemical methods, have been highlighted (Pina et al., 2011).

Biocatalytic Synthesis of 2-Fluoro-3-Hydroxypropionic Acid

The synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using genetically engineered E. coli has been achieved. This compound can be used to synthesize other fluorides and offers advantages in terms of environmental and safety impacts over chemical methods (Liu et al., 2022).

Industrial Applications in Fermentation Processes

Lactic acid and 3-HP are important microbial products in industrial fermentation. Research on the bioenergetics of different export mechanisms for these compounds from microbial cells has been conducted. This study is crucial for optimizing industrial production, especially under conditions optimal for the recovery of the undissociated acids (van Maris et al., 2004).

Mechanism of Action

Target of Action

Similar compounds such as (2s)-2-hydroxyoctanoic acid have been found to interact with enzymes like hydroxyacid oxidase 1 and (s)-mandelate dehydrogenase . These enzymes play crucial roles in various metabolic processes.

Biochemical Pathways

Based on its structural similarity to other compounds, it might be involved in the metabolism of amino acids and proteins

Pharmacokinetics

Similar compounds like (2s)-2-hydroxyoctanoic acid have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.

Action Environment

The action, efficacy, and stability of (2S)-3-fluoro-2-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution Additionally, the presence of other compounds can affect its metabolism and excretion

properties

IUPAC Name |

(2S)-3-fluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIAUFVPRSSBGY-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-fluoro-2-hydroxypropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

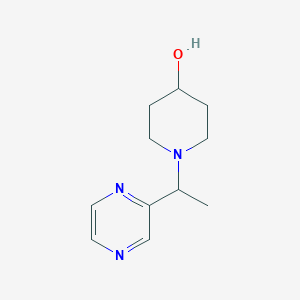

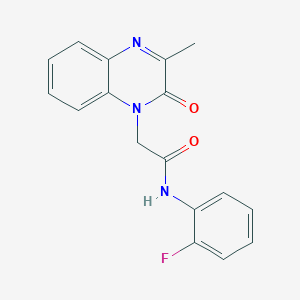

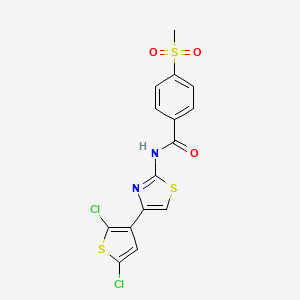

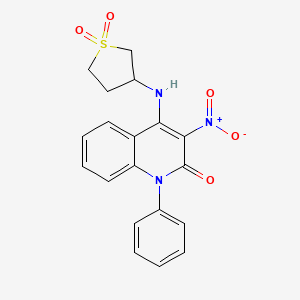

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)

![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2412769.png)

![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)

![3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2412784.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2412788.png)